2,7-Dioxaspiro[4.4]nonan-4-ol
Description
Foundational Concepts of Spiroketal Chemistry
Spiroketals are a significant class of heterocyclic compounds featuring a spiro atom, which is a single atom that is a part of two different rings. In the case of dioxaspiro compounds, this spiro atom is typically a carbon atom connected to two oxygen atoms, each belonging to a separate heterocyclic ring. This arrangement forms a ketal functional group as part of the bicyclic system.
The geometry of spiroketals is of particular interest in stereochemistry. The fusion of the two rings at the spirocenter creates a rigid three-dimensional structure. This rigidity can lead to different stereoisomers depending on the substitution pattern on the rings. The stability of these isomers is influenced by various factors, including the anomeric effect, where a lone pair of electrons on an oxygen atom in a ring can donate electron density into an adjacent anti-periplanar σ* orbital.
Spiroketal moieties are found in a wide array of natural products, many of which exhibit significant biological activities. researchgate.net Their unique three-dimensional shapes allow them to interact with biological targets such as enzymes and receptors with high specificity. researchgate.net
Structural Significance of the 2,7-Dioxaspiro[4.4]nonane Motif within Spirocyclic Systems
The 2,7-dioxaspiro[4.4]nonane scaffold is a specific type of researchgate.netresearchgate.net-spiroketal, meaning it is composed of two five-membered rings. This particular ring system is a core structure in various natural products and has been a target for synthetic organic chemists. The presence of two oxygen atoms within the bicyclic framework imparts polarity and the potential for hydrogen bonding, which can influence the molecule's physical properties and biological interactions.
Chemical Properties of 2,7-Dioxaspiro[4.4]nonan-4-ol
The chemical and physical properties of this compound are determined by its molecular structure, including the spiroketal core and the hydroxyl functional group.
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2387600-07-7 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
This data is compiled from publicly available chemical supplier information.
Spectroscopic Data of a Related Compound: 3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione
| Spectroscopic Data | Values |
| ¹H NMR (DMSO) | δ 7.51 (d, J = 7.6 Hz, 4H), 7.41 (d, J = 7.6 Hz, 4H), 5.86 (m, 2H), 3.59 (d, J = 17.2 Hz, 2H), 3.34 (d, J = 17.2 Hz, 2H) |
| ¹³C NMR (DMSO) | δ 172.0, 147.2, 133.0, 131.7, 130.2, 129.1, 103.8, 50.6, 36.9 |
| HRMS (ESI Orbitrap) m/z | [M + H]⁺ (calcd for C₂₁H₁₅Cl₂O₄⁺, 401.03419), [M + Na]⁺ (calcd for C₂₁H₁₄Cl₂NaO₄⁺, 423.01614) |
This data is for 3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione and is sourced from a study on the synthesis of diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com
Synthesis of this compound
The synthesis of this compound would likely proceed through the formation of a dione (B5365651) precursor, followed by reduction. A documented method for the synthesis of the related 2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold involves a gold-catalyzed cyclization.
Synthetic Route to the 2,7-Dioxaspiro[4.4]nonane-1,6-dione Scaffold
A highly efficient method for constructing the 2,7-dioxaspiro[4.4]nonane-1,6-dione core is through the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. researchgate.netmdpi.com This reaction proceeds under mild conditions and affords the desired spiroketal dione in high yields. researchgate.netmdpi.com
The general steps for this synthesis are:
Preparation of the Starting Material : Synthesis of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid.
Gold-Catalyzed Cyclization : The di-alkynyl malonic acid is treated with a gold(I) catalyst, such as JohnPhosAu(MeCN)SbF₆, in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net The reaction involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the carboxylic acid groups, leading to the formation of the two fused lactone rings. researchgate.net
Proposed Synthesis of this compound
While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be proposed based on standard organic transformations:
Synthesis of 2,7-Dioxaspiro[4.4]nonane-1,6-dione : This would be the key precursor, synthesized via a method such as the gold-catalyzed cyclization of a suitable acyclic precursor.
Reduction to the Diol : The dione could be reduced to the corresponding diol, 2,7-dioxaspiro[4.4]nonane-1,6-diol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Selective Monofunctionalization : To obtain the target mono-alcohol, a selective reaction would be necessary. This could potentially be achieved through a controlled partial oxidation of the diol or through a protection-deprotection strategy. For example, one of the hydroxyl groups of the diol could be selectively protected, followed by oxidation of the remaining hydroxyl group and subsequent deprotection. Alternatively, a partial reduction of the dione might be achievable under carefully controlled conditions.
Chemical Reactions of this compound
The reactivity of this compound is primarily governed by the hydroxyl group, which can undergo reactions typical of a secondary alcohol.
Reactions Involving the Hydroxyl Group
Oxidation : The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 2,7-dioxaspiro[4.4]nonan-4-one, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Esterification : The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid.
Etherification : The formation of an ether can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Substitution Reactions : The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates nucleophilic substitution reactions at the C-4 position.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C7H12O3/c8-6-3-10-5-7(6)1-2-9-4-7/h6,8H,1-5H2 |
InChI Key |
BFDGQGFQWBMHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12COCC2O |
Origin of Product |
United States |
Mechanistic and Theoretical Investigations of 2,7 Dioxaspiro 4.4 Nonan 4 Ol Chemistry
Elucidation of Reaction Mechanisms in Spiroketalization
The formation of the spiroketal core is a pivotal step in the synthesis of many natural products and biologically active molecules. Understanding the mechanisms of these reactions allows for greater control over product formation and stereoselectivity.
Detailed Reaction Pathways for Acid-Catalyzed Cyclization
Acid-catalyzed spiroketalization is a fundamental method for constructing the spiroketal framework. The reaction typically proceeds from a dihydroxyketone precursor. Under acidic conditions, which can range from strong acids like trifluoroacetic acid to milder Brønsted acids, the ketone is protonated, activating it for nucleophilic attack. acs.org This is followed by a sequence of intramolecular cyclizations.
The process often involves the formation of a hemiketal intermediate, which then undergoes a second cyclization to form the spiroketal. The stereochemical outcome of the reaction can be under either thermodynamic or kinetic control. acs.org Thermodynamic control, often achieved with stronger acids and equilibrating conditions, favors the most stable spiroketal isomer. acs.org In contrast, kinetic control, using milder conditions, can allow for the formation of less stable, non-thermodynamic spiroketals. acs.org
Mechanistic studies, including the use of deuterium-labeled substrates and Hammett analysis, have provided deep insights into these pathways. acs.orgnih.gov For instance, research on chiral phosphoric acid-catalyzed spiroketalizations has pointed towards a highly organized, asynchronous concerted mechanism rather than a stepwise process involving long-lived oxocarbenium intermediates. acs.orgacs.orgnih.gov This mechanism leverages the bifunctional nature of the catalyst to facilitate a syn-selective protonation and nucleophilic addition. acs.orgacs.org
Role of Transition Metal Catalysts in Mechanistic Cycles
Transition metal catalysis has emerged as a powerful alternative to traditional acid-catalyzed methods, often providing milder reaction conditions and unique reactivity. thieme-connect.com A variety of transition metals, including gold, palladium, rhodium, and iridium, have been successfully employed in spiroketal synthesis. thieme-connect.comrsc.org
These catalysts can activate different functionalities within the precursor molecules. For example, gold(I) and gold(III) catalysts are particularly effective in activating alkynes for nucleophilic attack by hydroxyl groups in alkynediol substrates. thieme-connect.comresearchgate.net The proposed mechanism for gold-catalyzed spiroketalization of an alkynyl diol involves the formation of a vinyl gold intermediate through a 6-exo-dig cyclization. researchgate.net This intermediate can then isomerize to an oxocarbenium ion, which undergoes a second cyclization to form the spiroketal ring. researchgate.net
Similarly, palladium catalysts can be used in tandem reactions, such as a carbonylative Sonogashira coupling followed by a double annulation to construct benzannulated thieme-connect.comthieme-connect.com-spiroketals. researchgate.net Rhenium oxides have been shown to catalyze the isomerization of ketones flanked by an allylic alcohol and an alkene to form spirocyclic ethers through a sequence of allylic alcohol transposition, oxocarbenium ion formation, and Prins cyclization. researchgate.net The choice of metal and ligands can significantly influence the chemo-, regio-, and stereoselectivity of the spiroketalization reaction.
A notable example is the Ag/Brønsted acid co-catalyzed spiroketalization of β-alkynyl ketones, which proceeds through a 6-endo-dig oxo-cyclization and a 1,6-addition-cyclization cascade to form densely functionalized spiroketals. nih.gov
Computational Chemistry and Molecular Modeling of Spiroketals
Computational methods have become indispensable tools for understanding the intricacies of spiroketal chemistry, from the dynamics of their formation to the subtleties of their three-dimensional structures.
Quantum Chemical Studies on Spiroketal Formation and Selectivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed energetic profiles of reaction pathways. researchgate.netter-arkhiv.ru These studies allow for the calculation of the energies of reactants, transition states, intermediates, and products, offering a quantitative understanding of reaction mechanisms and selectivity. researchgate.net
For example, DFT studies on the mechanism of metal-catalyzed spiroketalization of a propargyl acetonide have elucidated the role of the acetonide as a regioselective directing group. researchgate.netresearchgate.net By analyzing the activation barriers of different potential pathways, researchers can predict the most likely reaction outcome. ter-arkhiv.ruvestnikugrasu.org
In the case of chiral phosphoric acid-catalyzed spiroketalizations, computational studies, including molecular dynamics simulations, have supported an asynchronous concerted mechanism with a short-lived polar transition state. acs.orgnih.gov These calculations have been able to predict the enantiomeric excess of the product with high accuracy, matching experimental observations. acs.orgnih.gov
Advanced Conformational Analysis of Spiroketal Ring Systems
The biological activity and chemical reactivity of spiroketals are intimately linked to their three-dimensional conformation. Spiroketal ring systems are rigid structures, a property that makes them useful for conformational control in larger molecules. beilstein-journals.org
The anomeric effect plays a critical role in determining the preferred conformation. researchgate.netbeilstein-journals.org This stereoelectronic effect generally favors a conformation where a lone pair on one of the ring oxygens is anti-periplanar to the adjacent C-O bond of the other ring, leading to stabilization. However, the presence of substituents or intramolecular hydrogen bonding can sometimes lead to exceptions to this general rule. researchgate.net
Computational modeling is used to perform detailed conformational analyses of spiroketal ring systems. beilstein-journals.org By calculating the relative energies of different conformations, such as chair, boat, and twist-boat forms of the constituent rings, the most stable arrangement can be identified. For instance, in a study of a [4.5]spiroketal, it was found that the system exists in two main conformations: a more stable anomeric form and a less stable non-anomeric form. beilstein-journals.org The inversion of configuration at a stereocenter can lead to a significant conformational change in the ring system to achieve a more stable, anomerically stabilized conformation. beilstein-journals.org
Reactivity Studies and Transformations of the 2,7-Dioxaspiro[4.4]nonan-4-ol Scaffold
The 2,7-dioxaspiro[4.4]nonane scaffold, with its inherent functional groups, is a versatile platform for further chemical transformations. The hydroxyl group at the C4 position can undergo a variety of reactions, including oxidation, reduction, and substitution, allowing for the introduction of new functionalities.
The stability of the spiroketal moiety itself is a key consideration. While generally stable, the spiroketal can be susceptible to opening under strongly acidic conditions. umich.edu This reactivity can be exploited for further synthetic manipulations. For instance, acid-catalyzed isomerization at the spirocenter (the C5 carbon in the 2,7-dioxaspiro[4.4]nonane system) is a known process that can lead to the formation of more thermodynamically stable isomers. pitt.educsic.es The equilibrium between different spiroisomers can be influenced by the reaction conditions and the substitution pattern on the scaffold.
Furthermore, the development of chiral ligands based on spiroketal scaffolds, such as SPIROL, has opened up new avenues in asymmetric catalysis. umich.edu These ligands have been successfully employed in a range of stereoselective transformations, highlighting the potential of the spiroketal framework to influence the stereochemical outcome of reactions. umich.edu
Ring-Opening Reactions and Subsequent Derivatization
The spiroketal linkage of the 2,7-dioxaspiro[4.4]nonane system is susceptible to cleavage under acidic conditions. This reactivity is central to the derivatization and potential rearrangement of the core structure.
Detailed studies on highly substituted derivatives, such as the northern side chain of cephalostatin natural products which contains a polyoxygenated (2S,4R,5S,9S)-2-hydroxymethyl-2,9-dimethyl-1,6-dioxaspiro[4.4]nonan-4-ol substructure, have elucidated the mechanism of this process. csic.esresearchgate.net The stability of these complex dioxaspiro[4.4]nonane systems has been investigated through acid-catalyzed rearrangements. csic.es It is hypothesized that the active intermediate in some biological contexts might be an oxycarbenium ion formed by the opening of the dioxaspiro moiety. csic.es
Under acidic treatment, the protonation of one of the ether oxygens facilitates the opening of one of the tetrahydrofuran (B95107) rings to form a transient oxycarbenium ion. csic.esresearchgate.net This intermediate is key to understanding the subsequent chemical transformations. The stability of this cation is influenced by the stereochemistry at various centers of the molecule. csic.es
In the case of the cephalostatin side chain isomers, this ring-opening allows for isomerization at the spirocenter (C-22 in their specific steroidal numbering). For instance, a kinetically controlled product can be converted to the more thermodynamically stable isomer via this mechanism. csic.esresearchgate.net Prolonged exposure to strong acidic conditions, such as treatment with hydrochloric acid, can lead to a more profound rearrangement. The oxycarbenium ion intermediate can be attacked by an intramolecular hydroxyl group, leading to the formation of a more stable, rearranged spiroketal system, such as a dioxaspiro[4.5]decane. csic.esresearchgate.net This transformation highlights the dynamic nature of the spiroketal core under acidic catalysis.
Table 1: Acid-Catalyzed Reactions of a Substituted Dioxaspiro[4.4]nonane System
| Starting Material (Isomer) | Reagents and Conditions | Product(s) | Observations | Reference |
| (22S)-Dioxaspiro[4.4]nonane diol derivative | HCl (gas) in CH2Cl2 | (22R)-Dioxaspiro[4.4]nonane diol isomer | Isomerization at the spirocenter occurs. | csic.esresearchgate.net |
| (22S)- and (22R)-Dioxaspiro[4.4]nonane diol derivatives | Prolonged HCl treatment | Dioxaspiro[4.5]decane derivative | Rearrangement to a thermodynamically more stable six-membered ring system. | csic.esresearchgate.net |
Functional Group Interconversions on the Spiroketal Core
The hydroxyl group at the C-4 position of the this compound core is a primary site for functional group interconversions, allowing for the synthesis of a variety of derivatives while preserving the spiroketal structure. The reactivity of this secondary alcohol is analogous to that observed in other complex cyclic systems.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,7-dioxaspiro[4.4]nonan-4-one. Standard oxidation protocols are expected to be effective. For instance, in the synthesis of vitamin D diastereomers, a secondary alcohol on a related 1,3-dioxaspiro[4.5]decane ring was successfully oxidized to a ketone using tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine-N-oxide (NMO) as the co-oxidant. jst.go.jp This method is known for its mild conditions and high efficiency, making it suitable for complex molecules with sensitive functional groups like spiroketals. jst.go.jp
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification, for example, through a Williamson ether synthesis by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide, would yield C-4 ethers. These standard reactions for secondary alcohols allow for the introduction of a wide range of functionalities onto the spiroketal core.
Substitution: While less common, nucleophilic substitution of the hydroxyl group is also a potential transformation. This would typically require activation of the hydroxyl group, for instance, by converting it into a good leaving group like a tosylate or mesylate. Subsequent reaction with a nucleophile could then introduce a different functional group at the C-4 position.
Table 2: Potential Functional Group Interconversions of this compound
| Reaction Type | Reagent(s) / Conditions | Product Type | Notes |
| Oxidation | TPAP, NMO, CH2Cl2 | 2,7-Dioxaspiro[4.4]nonan-4-one | A mild and efficient method for oxidizing secondary alcohols. jst.go.jp |
| Esterification | Acyl chloride, Pyridine | 4-Acyloxy-2,7-dioxaspiro[4.4]nonane | Standard procedure for ester formation from alcohols. |
| Etherification | 1. NaH 2. Alkyl halide | 4-Alkoxy-2,7-dioxaspiro[4.4]nonane | Williamson ether synthesis for the formation of ethers. |
| Activation/Substitution | 1. TsCl, Pyridine 2. Nucleophile (e.g., NaN3) | 4-Tosyloxysubstituted intermediate, followed by 4-azido derivative | Conversion of the alcohol to a leaving group enables substitution. |
Derivatization and Structural Modification of 2,7 Dioxaspiro 4.4 Nonan 4 Ol
Synthesis of Substituted 2,7-Dioxaspiro[4.4]nonane Analogs
The stereocontrolled synthesis of substituted 2,7-dioxaspiro[4.4]nonane analogs is crucial for exploring the structure-activity relationships of these compounds. One notable approach involves the transformation of the side chain of natural spirostan (B1235563) sapogenins. acs.org This methodology utilizes an intramolecular hydrogen abstraction reaction facilitated by alkoxy radicals to create C-22 and C-25 stereoisomers of a dioxaspiro[4.4]nonane system, which is a key substructure in potent cytotoxic marine alkaloids like cephalostatins. acs.orgcsic.esresearchgate.net The acid-catalyzed isomerization at the spirocenter of these isomers has also been investigated, demonstrating that while thermodynamically more stable isomers can be formed, the synthetic route also allows for the isolation of less stable isomers. csic.esresearchgate.net
Another strategy for introducing stereocenters is through the asymmetric synthesis of specific enantiomers, such as (2R,5S,7R)-2,7-dimethyl-1,6-dioxaspiro[4.4]nonane. acs.org Furthermore, the synthesis of optically active 2-ethyl-1,6-dioxaspiro[4.4]nonane, a pheromone known as chalcogran, has been achieved through enantiospecific transformations involving nucleophilic substitution. researchgate.net
The hydroxyl group of 2,7-dioxaspiro[4.4]nonan-4-ol and its analogs provides a convenient handle for further functionalization through reactions like esterification and etherification. For instance, lipase-catalyzed enantioselective esterification has been employed for the kinetic resolution of racemic diols within spiro[4.4]nonane systems. tandfonline.com In one study, (±)-cis,cis-spiro[4.4]nonane-1,6-diol was resolved by esterification using vinyl acetate (B1210297) and a lipase (B570770) from Pseudomonas, yielding the corresponding acetate and the unreacted enantiomerically enriched diol. tandfonline.com
Etherification reactions have also been utilized. For example, in the synthesis of certain diazaspiro[4.4]nonane derivatives, the hydroxyl group is modified to introduce various substituents, which can influence the compound's biological activity. google.com
Halogenation and other substitution reactions provide pathways to a diverse range of functionalized 2,7-dioxaspiro[4.4]nonane derivatives. For instance, the reaction of ethyl 3-allyl-5-methyl-2-oxotetrahydrofuran-3-carboxylates with bromine leads to cyclization, forming 3-(bromomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. researchgate.net This brominated intermediate can then undergo nucleophilic substitution with sodium azide (B81097) to produce the corresponding azidomethyl derivative. researchgate.net
Nucleophilic substitution has also been explored in the synthesis of various diazaspiro[4.4]nonane compounds, where different nucleophiles are introduced to the spirocyclic core. google.com These substitutions are key steps in building a library of compounds for screening in drug discovery programs.
Chemical Modifications at the Hydroxyl Moiety (e.g., Esterification, Etherification)
Construction of Spirobislactones and Other Fused Dioxaspiro Systems
The 2,7-dioxaspiro[4.4]nonane-1,6-dione core, a spirobislactone, is present in several bioactive natural products and has garnered significant synthetic interest. researchgate.net A highly efficient method for synthesizing substituted 3,8-diaryl-2,7-dioxaspiro[4.4]nonane-1,6-diones involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. researchgate.netmdpi.com This reaction proceeds under mild conditions and provides the desired spirobislactones in high yields. researchgate.netmdpi.com
Other synthetic approaches include the reaction of cyclohexanone (B45756) with reagents like ethyl bromoacetate, followed by cyclization and oxidation to yield dimethyl-substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones. ontosight.ai Additionally, the reaction of dibromomalononitrile (B156320) with ethylene (B1197577) followed by acid hydrolysis has been reported to produce the spirobislactone scaffold. researchgate.net
The following table summarizes some of the synthesized 3,8-disubstituted-2,7-dioxaspiro[4.4]nonane-1,6-diones:
| Compound Name | Substituent (R) | Yield (%) | Reference |
| 3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | 4-chlorobenzyl | Quantitative | mdpi.com |
| 3,8-bis(4-bromobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | 4-bromobenzyl | Quantitative | mdpi.com |
| 3,8-bis(3-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | 3-methoxybenzyl | Quantitative | mdpi.com |
| 3,8-bis(2-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | 2-methoxybenzyl | Quantitative | mdpi.com |
| 3-(azidomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione | azidomethyl, methyl | 80 | researchgate.net |
| 3,8-bis(4-morpholinylmethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione | 4-morpholinylmethyl | - | nih.gov |
Modification of the ring sizes within the spirocyclic system can lead to novel scaffolds with different conformational properties. While specific examples for this compound are not extensively detailed, general strategies for ring expansion and contraction of carbocyclic and heterocyclic systems are well-established and could be applicable. york.ac.ukresearchgate.net
Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could potentially be used to convert a five-membered ring in the spiro system to a six-membered ring. york.ac.uk For instance, acid-catalyzed rearrangement of a cyclopropyl (B3062369) ether has been used to achieve a furanoid to pyranoid ring conversion in the synthesis of the monensin (B1676710) spiroketal. york.ac.uk
Conversely, ring contraction methods, such as the Wolff rearrangement or various photo- and metal-catalyzed rearrangements, can be employed to reduce ring size. researchgate.net These reactions often proceed through the formation of a ketene (B1206846) intermediate or by extrusion of small molecules like nitrogen or carbon monoxide. researchgate.net Such strategies could potentially transform a 2,7-dioxaspiro[4.4]nonane system into a spirocycle containing a cyclobutane (B1203170) or cyclopropane (B1198618) ring, opening avenues to new classes of compounds.
Advanced Analytical Methodologies for 2,7 Dioxaspiro 4.4 Nonan 4 Ol and Its Derivatives
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods form the cornerstone of molecular structure determination, providing detailed information about the connectivity of atoms and the nature of functional groups within a molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of spiroketal compounds. beilstein-journals.orgnih.govtandfonline.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
For instance, in derivatives of 1,4-dioxaspiro[4.4]nonane, the protons on the spiroketal ring system exhibit characteristic chemical shifts. researchgate.netarkat-usa.org For example, the ¹H-NMR spectrum of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate shows signals for the ring protons between δ = 1.72-1.89 ppm and δ = 3.69-3.79 ppm. researchgate.net Similarly, the ¹³C-NMR spectrum provides key signals for the carbons of the spiroketal ring. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. beilstein-journals.orgnih.gov COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. These techniques have been instrumental in confirming the spiroketal core structure in numerous natural products and synthetic intermediates. beilstein-journals.orgmdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Spiroketal Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | ¹H | 1.72-1.89 (m), 3.69-3.79 (m) | - | researchgate.net |
| 1,9-Bis(benzyloxy)nonan-5-ol | ¹H | 7.37–7.25 (m), 4.50 (s), 3.59 (br s), 3.48 (t), 1.62 (dd), 1.50 (dd), 1.43 (dd) | J = 6.5, J = 16.8, 10.3, J = 21.6, 8.3, J = 10.4, 4.4 | mdpi.com |
| 1,9-Bis(benzyloxy)nonan-5-one | ¹H | 7.35 (d), 7.31–7.25 (m), 4.50 (s), 3.47 (t), 2.41 (t), 1.67 (dt), 1.64–1.58 (m) | J = 1.5, J = 6.2, J = 7.2, J = 14.7, 7.3 | mdpi.com |
| (±)-1,7-Dioxaspiro[5.5]undecane | ¹H | 3.72–3.65 (m), 3.63–3.56 (m), 1.87–1.76 (m), 1.64–1.47 (m), 1.43 (td) | J = 13.3, 4.2 | mdpi.com |
| 1,9-Bis(benzyloxy)nonan-5-ol | ¹³C | 138.6, 128.3, 127.6, 127.5, 72.9, 71.7, 70.3, 37.2, 29.7, 22.3 | - | mdpi.com |
| 1,9-Bis(benzyloxy)nonan-5-one | ¹³C | 210.8, 138.5, 128.4, 127.6, 127.5, 72.9, 70.0, 42.4, 29.2, 20.6 | - | mdpi.com |
| (±)-1,7-Dioxaspiro[5.5]undecane | ¹³C | 95.0, 60.3, 35.7, 25.3, 18.5 | - | mdpi.com |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govbeilstein-journals.org
The fragmentation patterns observed in the mass spectrum can offer valuable structural information. For instance, the fragmentation of 1,4-dioxaspiro[4.4]nonane derivatives often involves the cleavage of the spirocyclic ring system, leading to characteristic fragment ions. researchgate.netaip.org Analysis of these fragments helps to piece together the structure of the original molecule. aip.org
Table 2: HRMS-ESI Data for Selected Spiroketal Compounds
| Compound | Molecular Formula | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 3,5-Bis(tert-butyldimetylsilyloxy)benzaldehyde | C₁₉H₃₅O₃Si₂ | 367.2125 [M+H]⁺ | 367.2123 | beilstein-journals.org |
| Spirolone A | C₁₅H₁₉O₆ | 295.1176 [M+H]⁺ | 295.1173 | nih.gov |
| Spirolone B | C₁₅H₁₇O₆ | 293.1020 [M+H]⁺ | 293.1024 | nih.gov |
| Rhodospermal B | C₂₆H₄₂O₆Na | 473.2879 [M+Na]⁺ | 473.2896 | acs.org |
| Hydroxylated 5,5-spiroketal (17a) | C₁₈H₃₄O₄Na | 337.2354 [M+Na]⁺ | 337.2354 | beilstein-journals.org |
| 1,9-Bis(benzyloxy)nonan-5-ol | C₂₃H₃₃O₃ | 357.2430 [M+H]⁺ | 357.2390 | mdpi.com |
| 1,9-Bis(benzyloxy)nonan-5-one | C₂₃H₃₁O₃ | 355.2273 [M-H]⁻ | 355.2305 | mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.commdpi.com For 2,7-Dioxaspiro[4.4]nonan-4-ol, the most characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) group. nih.govucla.edu The C-O stretching vibrations of the ether linkages in the spiroketal rings would typically appear in the 1000-1300 cm⁻¹ region. ucla.edu The absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl group. ucla.edu
Table 3: Characteristic IR Absorption Frequencies for Spiroketal Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | ~3465 | Spirolone C | nih.gov |
| Hydroxyl (-OH) | ~3141 | Spirolone A | nih.gov |
| C-O Stretch (Ether) | ~1105, 1033 | Spirolone A | nih.gov |
| C-O Stretch (Ether) | ~1108 | Hydroxylated 5,5-spiroketal | beilstein-journals.org |
| Carbonyl (α,β-unsaturated ketone) | ~1647 | Spirolone C | nih.gov |
| Carbonyl (conjugated ester) | ~1624 | Spirolone A | nih.gov |
Mass Spectrometry (MS, HRMS-ESI) for Molecular Weight and Fragmentation Analysis
X-ray Crystallography for Definitive Absolute and Relative Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the relative and absolute stereochemistry. frontiersin.orgjst.go.jp By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. mit.edunih.gov
This technique is particularly valuable for complex molecules with multiple stereocenters, such as this compound and its derivatives, as it can definitively establish the configuration at the spirocenter and any other chiral centers in the molecule. beilstein-journals.orgnih.gov The determination of the absolute configuration is often achieved through the use of anomalous dispersion, especially when heavier atoms are present in the structure. mit.edu However, modern techniques have made it possible to determine the absolute configuration of light-atom molecules containing only carbon, hydrogen, and oxygen. mit.edu
Chiral Chromatography and Spectroscopic Methods for Optical Purity Assessment
Assessing the optical purity, or enantiomeric excess (e.e.), of a chiral compound is crucial, particularly in the context of asymmetric synthesis. masterorganicchemistry.com Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. rsc.org By using a chiral stationary phase, the two enantiomers of a compound can be separated, and their relative amounts can be quantified by a detector. rsc.orgtandfonline.com This method allows for the direct determination of the enantiomeric excess of a sample. masterorganicchemistry.com
In some cases, derivatization of the enantiomeric mixture with a chiral resolving agent, such as Mosher's acid, can be employed. mdpi.com The resulting diastereomers can then be analyzed by standard chromatographic or spectroscopic techniques, such as NMR, to determine the enantiomeric ratio of the original sample. mdpi.com
Strategic Applications of 2,7 Dioxaspiro 4.4 Nonan 4 Ol in Contemporary Organic Synthesis
Utilization as Versatile Building Blocks for Complex Organic Molecules
The inherent structural rigidity and chirality of 2,7-Dioxaspiro[4.4]nonan-4-ol make it a highly valuable chiral building block in organic synthesis. Its defined three-dimensional structure allows for precise control over the stereochemical outcome of reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. The hydroxyl group at the C-4 position and the two ether linkages within the spiroketal system provide multiple sites for chemical modification, enabling its incorporation into a wide array of more complex structures.
The synthesis of various derivatives of 2,7-dioxaspiro[4.4]nonane has been explored, demonstrating their utility as precursors to more elaborate molecules. For instance, derivatives of 2,7-diazaspiro[4.4]nonane-1,3-dione have been synthesized and serve as building blocks for complex heterocyclic compounds with potential biological activities. The reactivity of the spiroketal core, combined with the functional handles, allows for its use in a variety of synthetic transformations, including cyclization reactions and nucleophilic substitutions, to construct intricate molecular frameworks. smolecule.com
The table below showcases examples of complex molecules and structural motifs that can be synthesized using spiro[4.4]nonane-based building blocks, illustrating the versatility of this structural class.
| Target Molecule/Motif | Synthetic Approach | Key Features of Spiro[4.4]nonane Building Block |
| Spirocyclopentenebenzolactone scaffolds | Organocatalytic asymmetric [3+2] cycloaddition | Provides a rigid chiral core for stereocontrol. |
| Spiro[benzolactone-tetrahydroquinoline] hybrids | Asymmetric catalytic cascade reactions | Enables the fusion of multiple heterocyclic rings. |
| Bispiro[benzolactone-pyrazolone-hexahydroxanthone]s | Quinine-derived thiourea (B124793) catalyzed reaction | Facilitates the construction of complex, multi-spirocyclic systems. |
Role as Key Synthetic Intermediates in Natural Product Total Synthesis
The 2,7-dioxaspiro[4.4]nonane skeleton is a recurring motif in a variety of natural products, many of which exhibit significant biological activities. nih.govrsc.org Consequently, the development of synthetic routes to chiral spiroketals like this compound is of paramount importance for the total synthesis of these natural products and their analogues.
Integration into Polyether Antibiotic Synthesis
Polyether antibiotics are a class of naturally occurring ionophores with complex structures and potent biological activities. york.ac.uk A key structural feature of many polyether antibiotics is the spiroketal moiety. The synthesis of the monensin (B1676710) spiroketal, a crucial component of the polyether antibiotic monensin, highlights the importance of spiroketal intermediates in this field. york.ac.ukunimelb.edu.au The synthesis involves the acid-catalyzed rearrangement of a bicyclic ketal to form the thermodynamically more stable spiroketal. york.ac.uk
Furthermore, a general strategy for the synthesis of spiroketal subunits of polyether antibiotics has been developed using an olefin metathesis-iodoetherification-dehydroiodination sequence. scispace.com While these syntheses may not directly employ this compound as a starting material, they underscore the significance of spiroketal intermediates, often generated in situ, in the construction of these complex natural products. The biosynthesis of the polyether antibiotic narasin (B1676957) also involves the formation of a bis-spiroketal structure, further emphasizing the prevalence of this motif. researchgate.net The calcimycin (B1668216) biosynthetic gene cluster has also been studied, revealing that its spiroketal ring is derived from polyketides. nih.gov
Construction of Biologically Relevant Spiroketal Motifs
The 1,6-dioxaspiro[4.4]nonane system, a close isomer of the 2,7-dioxaspiro[4.4]nonane core, is a critical structural component of the cephalostatin family of marine alkaloids, which exhibit potent cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net Specifically, a polyoxygenated (2S,4R,5S,9S)-2-hydroxymethyl-2,9-dimethyl-1,6-dioxaspiro[4.4]nonan-4-ol substructure is found in the northern unit of many cephalostatins. csic.es The synthesis of the north unit of cephalostatin 1 and its analogues has been a major focus of synthetic efforts, with several routes developed from starting materials like hecogenin (B1673031) acetate (B1210297). nih.govacs.orgacs.orgnih.gov These syntheses often involve key steps such as stereoselective 5/5-spiroketalization to construct the desired spiroketal core. nih.govresearchgate.net
The stereochemistry of the spiroketal unit has been shown to be crucial for the biological activity of cephalostatins, with subtle changes in the configuration of the spiro-center leading to significant differences in cytotoxicity. york.ac.uk This highlights the importance of having access to enantiomerically pure spiroketal building blocks for the synthesis of these and other biologically active natural products. The table below lists some natural products containing the dioxaspiro[4.4]nonane motif.
| Natural Product | Class | Biological Activity | Key Spiroketal Substructure |
| Cephalostatin 1 | Marine Alkaloid | Potent Antitumor | 1,6-Dioxaspiro[4.4]nonane |
| Monensin | Polyether Antibiotic | Ionophore, Coccidiostat | 1,7-Dioxaspiro[5.5]undecane & 1,6-Dioxaspiro[4.5]decane |
| Narasin | Polyether Antibiotic | Ionophore, Coccidiostat | Bis-spiroketal |
| Calcimycin (A23187) | Pyrrole Polyether Antibiotic | Divalent Cation Ionophore | Spiroketal Ring |
Precursors in Catalyst Design and Development (e.g., Organocatalysis, Ligands)
The well-defined chiral environment of this compound and its derivatives makes them attractive scaffolds for the design of chiral ligands and organocatalysts for asymmetric synthesis. Chiral spiro skeletons are considered "privileged structures" in catalysis, as they can create a specific and effective chiral pocket around a metal center or a reactive site, leading to high levels of enantioselectivity in chemical reactions. acs.org
While direct applications of this compound in catalysis are not extensively documented, the broader class of chiral spiroketals has seen significant use. For example, chiral aromatic spiroketal-based diphosphine ligands (SKPs) have been developed and shown to be highly effective in a range of transition-metal-catalyzed asymmetric reactions, including allylic aminations and hydrogenations. sci-hub.se These ligands exhibit adaptable coordination geometries, which contributes to their broad utility. sci-hub.se
In the realm of organocatalysis, chiral spirocyclic compounds are employed as catalysts or chiral auxiliaries to control the stereochemical outcome of reactions. dokumen.pub For instance, organocatalytic methods have been developed for the enantioselective construction of spiroketal lactones and other spirocyclic systems. researchgate.netoaepublish.com Chiral tartaric acid derivatives have been used to synthesize chiral 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acids, which are potential precursors for chiral transition-metal catalysts. nih.gov These examples strongly suggest that this compound, with its inherent chirality and functional handles, holds significant potential as a precursor for the development of novel and effective chiral catalysts and ligands.
Applications in Advanced Materials Science (e.g., Polymeric Materials, Specialty Biolubricants)
The unique structural features of spiroketal compounds, including this compound, make them interesting candidates for the development of advanced materials with tailored properties. riverpublishers.com The incorporation of rigid spirocyclic units into polymer backbones can significantly influence the material's thermal stability, mechanical properties, and processability. numberanalytics.com
For instance, organic microporous materials based on spiroketal and spirothioketal polymers have been synthesized. researchgate.net These materials exhibit high surface areas and are being explored for applications such as pervaporation separation. researchgate.net Spirocyclic monomers have also been investigated for use in dental resins, where they can potentially reduce polymerization shrinkage, a common problem with conventional methacrylate (B99206) monomers. nih.gov
In the area of specialty biolubricants, there is a growing interest in developing environmentally friendly alternatives to petroleum-based products. mdpi.comnih.gov While much of the research has focused on the chemical modification of vegetable oils and fatty acids, the synthesis of novel structures is also being explored. nih.govresearchgate.net The incorporation of spiroketal structures into lubricant base stocks could potentially enhance their thermal and oxidative stability, as well as improve their low-temperature properties. Although direct application of this compound in this area is not yet reported, the synthesis of spiro compounds from oleic acid for potential biolubricant applications indicates the relevance of this structural class. acs.org
The table below summarizes the types of advanced materials that can be developed from spiroketal-based monomers.
| Material Type | Monomer/Precursor | Potential Properties and Applications |
| Nanoporous Polymers | Spiroketal and spirothioketal monomers | High surface area, applications in separation and catalysis. |
| Low-Shrinkage Dental Resins | Radical polymerizable spirocyclic monomers | Reduced polymerization shrinkage, improved dental restorations. |
| Specialty Biolubricants | Spiroketal-containing esters | Enhanced thermal and oxidative stability, improved lubricity. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,7-Dioxaspiro[4.4]nonan-4-ol, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis often involves spiroketalization or radical-mediated cyclization. For example, intramolecular hydrogen abstraction promoted by alkoxyl radicals (e.g., C-25 alkoxyl radical) is a critical step in forming the spirocyclic core . Optimization includes controlling temperature (e.g., cooling to prevent polymerization ), using catalysts like palladium hydroxide for allylic oxidation , and selecting solvents (e.g., THF or methanol) to stabilize intermediates. Monitoring reaction progress via TLC or HPLC is recommended to terminate reactions before side-product formation.
Q. How can the structural integrity and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., H, C, and 2D COSY/NOESY) to analyze coupling constants (e.g., for ring-F puckering ) and X-ray crystallography for absolute stereochemical assignment. IR spectroscopy can confirm functional groups like hydroxyls, while mass spectrometry (HRMS) verifies molecular weight.
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation assays (e.g., incubate in buffers from pH 2–12 at 25–60°C).
- Thermogravimetric analysis (TGA) to assess thermal decomposition .
- Monitor spiroketal ring-opening kinetics via H NMR, as acid-catalyzed equilibration between 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane systems can occur .
Advanced Research Questions
Q. How do conformational changes in the spirocyclic ring system affect the biological activity of this compound derivatives?
- Methodological Answer :
- Perform molecular dynamics simulations to model ring puckering (e.g., five-membered ring-F ).
- Synthesize stereoisomers (e.g., 22R vs. 22S) and compare cytotoxicity in assays (e.g., against cancer cell lines).
- Correlate coupling constants (from NMR) with bioactivity to identify thermodynamically favored conformers .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-analysis of literature data : Compare purity levels (HPLC >95%), assay conditions (e.g., cell line variability), and stereochemical composition.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. chloro groups ) and evaluate using standardized assays (e.g., IC determination).
- Mechanistic profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for hypothesized targets (e.g., enzymes in apoptotic pathways).
Q. Can this compound serve as a precursor for synthesizing complex natural products like cephalostatins?
- Methodological Answer :
- Retrosynthetic analysis : Identify key fragments (e.g., spirostan north units ).
- Functionalization : Introduce hydroxyl groups via Sharpless epoxidation or dihydroxylation, followed by reductive opening of the spiroketal .
- Convergent synthesis : Couple the spirocyclic core with steroidal units via pyrazine linkages, optimizing cross-coupling conditions (e.g., Pd-catalyzed reactions ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
